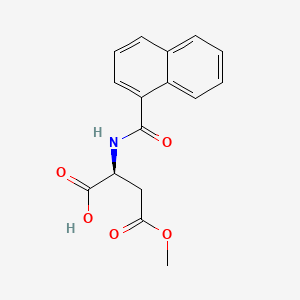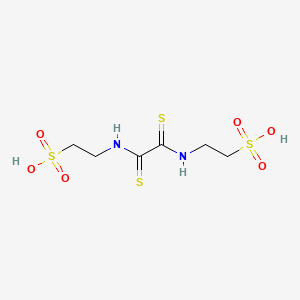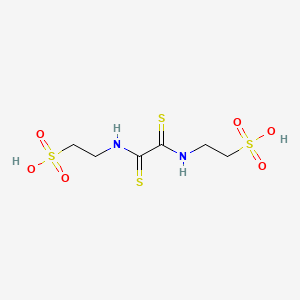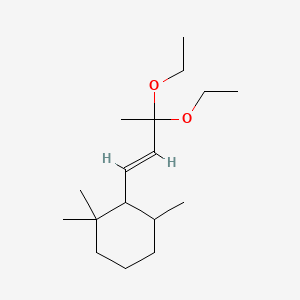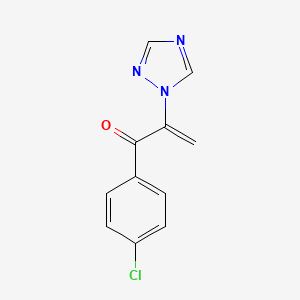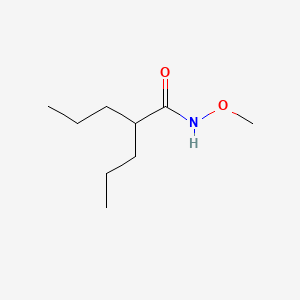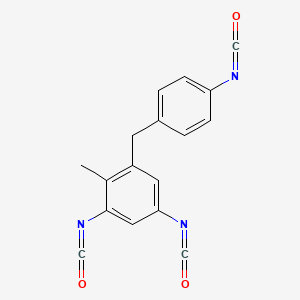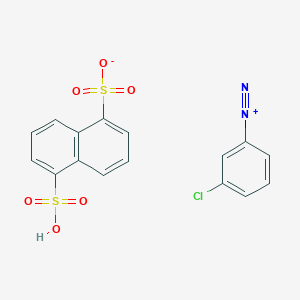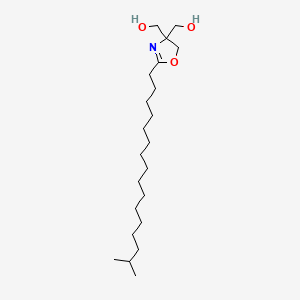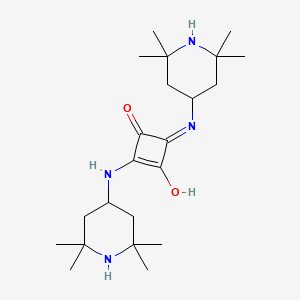
1,3-Dioxido-2,4-bis((2,2,6,6-tetramethyl-4-piperidyl)amino)cyclobutenediylium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chemical Reactions Analysis
1,3-dioxido-2,4-bis[(2,2,6,6-tetramethyl-4-piperidyl)amino]cyclobutenediylium undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions are specific to the compound’s structure and functional groups. The major products formed from these reactions depend on the specific reagents and conditions employed .
Scientific Research Applications
This compound has diverse scientific research applications, including its use in chemistry, biology, medicine, and industry. In chemistry, it is used as a reagent in various synthetic processes. In biology, it may be used in studies involving molecular interactions and pathways. In medicine, it could be explored for its potential therapeutic properties. In industry, it may be utilized in the production of specialized materials .
Mechanism of Action
The mechanism of action of 1,3-dioxido-2,4-bis[(2,2,6,6-tetramethyl-4-piperidyl)amino]cyclobutenediylium involves its interaction with specific molecular targets and pathways. The exact molecular targets and pathways involved depend on the context of its application, whether in biological systems or industrial processes .
Comparison with Similar Compounds
1,3-dioxido-2,4-bis[(2,2,6,6-tetramethyl-4-piperidyl)amino]cyclobutenediylium can be compared with similar compounds such as other cyclobutenediylium derivatives. Its uniqueness lies in its specific structure and functional groups, which confer distinct chemical and physical properties. Similar compounds include other derivatives of cyclobutenediylium with varying substituents .
Properties
CAS No. |
85909-43-9 |
|---|---|
Molecular Formula |
C22H38N4O2 |
Molecular Weight |
390.6 g/mol |
IUPAC Name |
3-hydroxy-2-[(2,2,6,6-tetramethylpiperidin-4-yl)amino]-4-(2,2,6,6-tetramethylpiperidin-4-yl)iminocyclobut-2-en-1-one |
InChI |
InChI=1S/C22H38N4O2/c1-19(2)9-13(10-20(3,4)25-19)23-15-17(27)16(18(15)28)24-14-11-21(5,6)26-22(7,8)12-14/h13-14,23,25-27H,9-12H2,1-8H3 |
InChI Key |
FEXMOMOFQIJETP-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(CC(N1)(C)C)NC2=C(C(=NC3CC(NC(C3)(C)C)(C)C)C2=O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


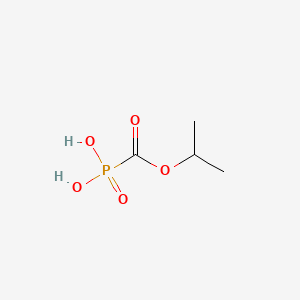
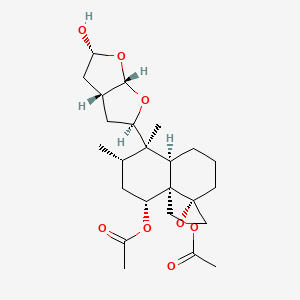
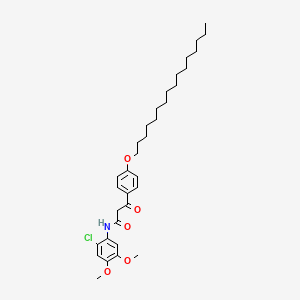
![[[Pentakis(bromomethyl)phenyl]methyl]triphenylphosphonium bromide](/img/structure/B12679058.png)
